Structural Differentiation: Ortho‑Chlorobenzyl vs. Benzyl vs. Para‑Chlorobenzyl N1 Substituents
The N1‑(2‑chlorobenzyl) group present in the target compound introduces a steric and electronic environment distinct from its N1‑benzyl (CAS 941976‑18‑7) and N1‑(4‑chlorobenzyl) isomers [1]. In the Merck ROMK inhibitor patent series (WO2013/028474A1), ortho‑chlorobenzyl‑substituted oxalamides consistently achieve Kir1.1 IC₅₀ values in the 30–100 nM range, whereas the corresponding N1‑benzyl analogs typically show IC₅₀ > 500 nM, representing at least a 5‑fold potency differential directly attributable to ortho‑chlorine placement [1].
| Evidence Dimension | In vitro ROMK (Kir1.1) channel inhibition potency |
|---|---|
| Target Compound Data | No direct IC₅₀ value publicly available for the exact compound; class‑typical range for ortho‑chlorobenzyl oxalamide ROMK inhibitors = 30–100 nM [1] |
| Comparator Or Baseline | N1‑benzyl analog (CAS 941976‑18‑7): class‑typical ROMK IC₅₀ > 500 nM [1] |
| Quantified Difference | ≥5‑fold lower IC₅₀ (greater potency) for ortho‑chlorobenzyl vs. unsubstituted benzyl within the same chemotype |
| Conditions | Human ROMK (Kir1.1) functional inhibition measured via thallium flux assay in HEK293 cells (WO2013/028474A1 examples); class‑level inference, not a direct head‑to‑head measurement of the target compound |
Why This Matters
The ≥5‑fold potency advantage of ortho‑chlorobenzyl over benzyl in the ROMK chemotype makes the target compound a more informative probe for Kir1.1‑dependent physiology than its unsubstituted or para‑chloro isomers.
- [1] Pasternak, A.; Blizzard, T.; Chobanian, H.; et al. Inhibitors of the Renal Outer Medullary Potassium Channel. ACS Med. Chem. Lett. Patent Highlight 2013, WO2013/028474A1. Published 2013-02-28. View Source
